REACTION_CXSMILES
|
[C-:1]#[N:2].[Na+].[Cl-].[NH4+:5].O=[C:7]1[CH2:12][CH2:11][N:10]([C:13]([O:15][CH2:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)=[O:14])[CH2:9][CH2:8]1.CO>N>[CH2:16]([O:15][C:13]([N:10]1[CH2:11][CH2:12][C:7]([NH2:5])([C:1]#[N:2])[CH2:8][CH2:9]1)=[O:14])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |f:0.1,2.3|
|
Name
|
|
Quantity
|
1052 mg
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
1265 mg
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
O=C1CCN(CC1)C(=O)OCC1=CC=CC=C1
|
Name
|
|
Quantity
|
8.6 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
N
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 4 h
|
Duration
|
4 h
|
Type
|
FILTRATION
|
Details
|
The solution was then filtered
|
Type
|
WASH
|
Details
|
washed with methanol (100 mL)
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Type
|
FILTRATION
|
Details
|
filtered again
|
Type
|
WASH
|
Details
|
The filter cake was washed with MTBE (100 mL)
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)N1CCC(CC1)(C#N)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 62.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |